molecular formula C6H11N3S B7501069 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole

3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole

Cat. No. B7501069
M. Wt: 157.24 g/mol
InChI Key: NHXBHKNYEGPAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole varies depending on its application. In medicinal chemistry, this compound is believed to exert its anticancer, antifungal, and antiviral activities by inhibiting specific enzymes or proteins that are essential for the survival and proliferation of cancer cells, fungi, and viruses. In agrochemistry, it acts as a herbicide or insecticide by interfering with the normal physiological processes of plants or insects. In materials science, it can participate in various chemical reactions to form functional materials with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole depend on its specific application and concentration. In medicinal chemistry, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit the growth and replication of fungi and viruses. In agrochemistry, it can cause growth inhibition, chlorosis, and necrosis in plants or disrupt the nervous system and metabolism of insects. In materials science, it can modify the physical and chemical properties of materials, such as solubility, stability, and reactivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments include its high potency, selectivity, and versatility, as well as its ease of synthesis and modification. This compound can be used as a reference compound or a starting material for the synthesis of more complex compounds. However, there are also some limitations to its use, such as its potential toxicity, instability, and variability, as well as the lack of standardized protocols for its evaluation and characterization.

Future Directions

There are many future directions for the research and development of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole. Some of the possible directions include:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its potential applications in other fields, such as catalysis, energy storage, and sensors.
3. Elucidation of its mechanism of action at the molecular level using advanced techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling.
4. Development of new derivatives or analogs of this compound with improved properties, such as solubility, stability, and bioavailability.
5. Investigation of its pharmacokinetics and pharmacodynamics in vivo using animal models to assess its safety and efficacy.
In conclusion, 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a versatile and promising compound that has attracted considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are needed to fully exploit its potential in various fields.

Synthesis Methods

The synthesis of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with acetic anhydride, the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with propionic anhydride, and the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with isobutyric anhydride. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reagent ratio.

Scientific Research Applications

3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antiviral activities. In agrochemistry, it has been tested for its herbicidal and insecticidal properties. In materials science, it has been investigated for its potential use as a building block for the synthesis of functional materials.

properties

IUPAC Name

3-methylsulfanyl-4-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-5(2)9-4-7-8-6(9)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXBHKNYEGPAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfanyl-4-propan-2-yl-1,2,4-triazole

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